molecular formula C21H28N2O4S2 B2436063 4-(tert-butyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 954702-07-9

4-(tert-butyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2436063
CAS No.: 954702-07-9
M. Wt: 436.59
InChI Key: LTOVQNQHESHIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(tert-butyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Crystallography and Molecular Interactions

Studies have detailed the crystal structure of compounds with similar frameworks, showing interactions such as hydrogen bonding and π-π interactions which are pivotal in understanding molecular assembly and design in materials science (Gelbrich, Haddow, & Griesser, 2011). Such insights are valuable for the development of new materials with specific molecular architectures.

Coordination Chemistry

Research on copper(II) complexes with sulfonamides derived from 2-picolylamine highlights the formation of coordination compounds with distinct geometries and potential as chemical nucleases (Macías et al., 2006). This area contributes to the development of metal-based catalysts and therapeutic agents.

Cancer Research

Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, highlighting their potential in cancer research and therapy (Cumaoğlu et al., 2015). Understanding the molecular mechanisms behind these effects can aid in designing more effective anticancer drugs.

Synthetic Methodologies

Investigations into the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives by cyclocondensation reactions offer insights into novel synthetic routes for constructing complex molecules (Croce et al., 2006). Such methodologies are crucial for the advancement of organic synthesis and the development of new pharmaceuticals and materials.

Material Science

The study of Mn^2+ complexes containing sulfonamide groups with pH-responsive relaxivity presents applications in the development of contrast agents for magnetic resonance imaging (MRI) (Uzal-Varela et al., 2020). This research contributes to the creation of more efficient and versatile diagnostic tools in medicine.

Properties

IUPAC Name

4-tert-butyl-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-5-28(24,25)23-13-12-16-6-9-19(14-17(16)15-23)22-29(26,27)20-10-7-18(8-11-20)21(2,3)4/h6-11,14,22H,5,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOVQNQHESHIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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